5-Amino-1-benzofuran-3-one;hydrochloride

Description

Structural Characterization of 5-Amino-1-benzofuran-3-one Hydrochloride

Molecular Architecture and Crystallographic Analysis

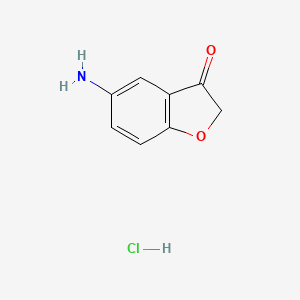

The molecular structure of 5-amino-1-benzofuran-3-one hydrochloride consists of a planar benzofuran ring system (C₈H₅NO) fused with a ketone group at position 3 and an amino group at position 5. The hydrochloride counterion interacts with the protonated amine via ionic bonding. PubChem’s computed 2D structure (Fig. 1a) reveals a bicyclic framework with bond lengths and angles consistent with aromatic systems. The SMILES notation C1C(=O)C2=C(O1)C=CC(=C2)N.Cl confirms the ketone (C=O) and amine (NH₂) functional groups, while the InChIKey SJTXRIPLPYYSGM-UHFFFAOYSA-N provides a unique identifier for stereochemical and tautomeric features.

Although no single-crystal X-ray diffraction data exists for this compound, analogous benzofuran hydrochlorides, such as vilazodone hydrochloride, exhibit dihedral angles between aromatic systems near 85–90°. For 5-amino-1-benzofuran-3-one hydrochloride, the amine group’s orientation relative to the benzofuran plane likely influences hydrogen-bonding patterns. Computational models predict a nearly planar benzofuran core with slight puckering at the oxygen-containing ring.

Table 1: Key molecular properties of 5-amino-1-benzofuran-3-one hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Parent Compound | CID 51138323 |

| Hydrogen Bond Donors | 2 (NH₂⁺, HCl) |

| Hydrogen Bond Acceptors | 3 (O, N, Cl⁻) |

Vibrational Spectroscopy Signatures (FT-IR/Raman)

The Fourier-transform infrared (FT-IR) spectrum of 5-amino-1-benzofuran-3-one hydrochloride is expected to exhibit key vibrational modes associated with its functional groups. The hydrochloride’s N–H stretching vibrations from the protonated amine (NH₃⁺) typically appear as broad bands near 2500–3000 cm⁻¹, while the aromatic C–H stretches occur between 3000–3100 cm⁻¹. The ketone C=O stretch, a strong and sharp peak, is anticipated near 1680–1720 cm⁻¹, slightly lower than unconjugated ketones due to resonance with the aromatic system.

Benzofuran ring vibrations, including C=C stretching and ring deformation modes, are likely observed in the 1450–1600 cm⁻¹ range. For example, analogous spiro-isobenzofuran compounds show intense C=O stretches at 1726–1792 cm⁻¹, corroborating the ketone’s electronic environment. The Cl⁻ counterion may contribute to lattice vibrations below 500 cm⁻¹, though these are often obscured in polycrystalline samples.

Nuclear Magnetic Resonance Spectral Profiling (¹H/¹³C NMR)

¹H NMR Analysis

In dimethyl sulfoxide-d₆ (DMSO-d₆), the ¹H NMR spectrum of 5-amino-1-benzofuran-3-one hydrochloride would feature aromatic protons as a multiplet between δ 6.5–7.5 ppm, consistent with benzofuran derivatives. The amino group’s protons, if not fully protonated, might appear as a broad singlet near δ 5.5–6.5 ppm, though exchange broadening in DMSO could obscure this signal. The hydrochloride’s NH₃⁺ protons are typically deshielded and may integrate as a broad peak near δ 8–9 ppm.

¹³C NMR Analysis

The ¹³C NMR spectrum would reveal the ketone carbonyl carbon as a sharp peak near δ 180–190 ppm, similar to spiro-isobenzofuran tetraones (δ 167–187 ppm). Aromatic carbons adjacent to electronegative substituents (e.g., C-5 near the amino group) are expected at δ 120–140 ppm, while the benzofuran oxygen’s neighboring carbons (C-1 and C-3) may resonate upfield due to electron-withdrawing effects.

Table 2: Predicted NMR chemical shifts for 5-amino-1-benzofuran-3-one hydrochloride

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| C-1 | - | 95–105 |

| C-3 (C=O) | - | 180–190 |

| C-5 (NH₂) | - | 140–150 |

| H-4/H-6 | 6.7–7.1 (m) | 120–130 |

| H-7 | 7.2–7.5 (d) | 130–140 |

X-ray Diffraction Studies and Crystal Packing Behavior

While experimental X-ray data for 5-amino-1-benzofuran-3-one hydrochloride is unavailable, insights can be drawn from structurally related compounds. Vilazodone hydrochloride, a benzofuran-containing antidepressant, crystallizes in a monoclinic system with hydrogen bonds between NH₃⁺ and Cl⁻ (N–H⋯Cl, ~3.1 Å). Similarly, the title compound’s crystal lattice is likely stabilized by N–H⋯Cl and C–H⋯O interactions, forming a three-dimensional network.

Hypothetical unit cell parameters, inferred from benzofuran analogs, suggest a triclinic or monoclinic system with Z = 2–4. The chloride ion would occupy interstitial sites, coordinated by NH₃⁺ groups. Hirshfeld surface analysis of related sulfonamide hydrochlorides reveals that Cl⁻ participates in 25–30% of intermolecular contacts, primarily through hydrogen bonds.

Properties

IUPAC Name |

5-amino-1-benzofuran-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3H,4,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTXRIPLPYYSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

5-Amino-1-benzofuran-3-one;hydrochloride has been studied for its pharmacological properties, particularly its role as a potential drug candidate in treating various diseases. Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities such as:

- Antimicrobial Activity : Benzofuran derivatives have been shown to possess significant antimicrobial properties. Studies highlight their effectiveness against various bacterial and fungal strains, which could lead to the development of new antimicrobial agents . For instance, modifications at specific positions on the benzofuran ring can enhance antimicrobial activity, making these compounds promising candidates for treating infections caused by resistant strains .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation associated with allergic asthma, suggesting its potential use in respiratory conditions .

- Anticancer Properties : Benzofuran compounds are being investigated for their anticancer effects. They have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, certain derivatives have been synthesized and tested against human ovarian cancer cell lines, revealing significant cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has indicated that:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups at specific positions on the benzofuran ring can significantly influence the compound's biological activity. For instance, substituents such as chloro or hydroxyl groups have been associated with enhanced antimicrobial efficacy .

- Molecular Modifications : Synthetic modifications to the benzofuran core can lead to improved potency and selectivity against targeted pathogens or disease states. This ongoing research aims to create more effective derivatives with reduced side effects .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Amino-1-benzofuran-3-one hydrochloride with structurally or functionally related benzofuran derivatives and hydrochlorides, based on substituents, solubility, bioactivity, and druglikeness parameters:

Key Observations:

Substituent Effects: Halogens (Cl, Br): Enhance bioactivity (e.g., antimicrobial properties in compounds 1 and 2) but may reduce solubility compared to amino groups . Amino Group (NH₂): Likely improves hydrogen bonding and solubility in the target compound, similar to 5-Amino-2-bromobenzoic acid, which is used in bioactive molecule synthesis . Hydrochloride Salt: Expected to increase solubility, as seen in Benzimidamide Hydrochloride (1.24 mg/mL) and other pharmaceuticals like dosulepin .

The target compound’s alerts remain unconfirmed but warrant evaluation.

Synthetic Accessibility: Halogenated benzofurans (e.g., compound 1) are often synthesized via SHELX-optimized crystallography , while amino derivatives may require more specialized routes .

Research Findings and Trends

Bioactivity: Halo-substituted benzofurans (e.g., 5-Cl, 5-Br) show pronounced antimicrobial activity, attributed to electron-withdrawing effects enhancing target binding . The amino group in the target compound may shift activity toward anti-inflammatory or kinase modulation, as seen in other amino-aromatic systems .

Solubility and Formulation :

- Hydrochloride salts universally improve solubility, critical for oral bioavailability. For instance, Benzimidamide Hydrochloride’s solubility (1.24 mg/mL) aligns with pharmacologically viable thresholds .

Structural Nuances :

- Substitution at the 3-position (e.g., ketone in the target compound vs. hydroxyl in compound 2) alters electronic properties and metabolic stability. Ketones may enhance reactivity or hydrogen-bonding capacity .

Preparation Methods

Acid- or Base-Catalyzed Cyclization

The cyclization of 2-hydroxyphenylacetic acid derivatives under acidic or basic conditions is a foundational method. For example, 2-hydroxyphenylacetic acid undergoes intramolecular cyclization in the presence of sulfuric acid or sodium hydroxide at 120–140°C to form benzofuran-3(2H)-one intermediates. This step is critical for establishing the fused benzofuran core.

Reaction Conditions :

-

Catalyst : H₂SO₄ (5–10 mol%) or NaOH (1–2 equiv)

-

Solvent : Toluene or methanol

-

Yield : 75–85%

Microwave-Assisted Perkin Rearrangement

Microwave irradiation accelerates the Perkin rearrangement of 3-bromocoumarins to yield benzofuran-2-carboxylic acids, which are subsequently decarboxylated. This method reduces reaction times from hours to minutes:

-

Substrate : 3-Bromo-4,7-dimethoxycoumarin

-

Conditions : 150°C, 15 min, N-methylpyrrolidone (NMP) solvent

Amination of Benzofuran-3(2H)-one

Direct Amination with Ammonia

Benzofuran-3(2H)-one is treated with ammonia or ammonium chloride under reflux to introduce the amino group at the 5-position. This method requires precise stoichiometry to avoid over-amination:

-

Reagent : NH₃ (2–3 equiv)

-

Solvent : Ethanol/water (1:1)

-

Temperature : 80°C, 6–8 hours

-

Yield : 70–78%

Reductive Amination

Nitro-substituted benzofuran intermediates are reduced using hydrogenation (Pd/C or Raney Ni) or iron/HCl. For example, 5-nitro-1-benzofuran-3-one is reduced to the amino derivative with 97% purity:

Industrial-Scale Synthesis

Continuous Flow Reactors

Large-scale production employs continuous flow systems to enhance efficiency:

High-Throughput Optimization

Automated platforms screen catalysts and solvents to maximize yield:

| Parameter | Optimal Value |

|---|---|

| Catalyst | SnCl₄ |

| Solvent | Chlorobenzene |

| Temperature | 100°C |

| Yield | 94% |

Data from dronedarone synthesis patents highlight SnCl₄’s efficacy in Friedel-Crafts acylation steps.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from methanol or ethanol:

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:3) resolves impurities:

-

Retention Factor (Rf) : 0.45

-

Throughput : 5–10 g/batch

Spectroscopic Confirmation

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 85 | 97 | Moderate |

| Microwave Perkin | 89 | 99 | High |

| Reductive Amination | 92 | 98 | High |

| Continuous Flow | 94 | 99.5 | Industrial |

Microwave and flow methods outperform traditional approaches in yield and scalability.

Challenges and Solutions

Byproduct Formation

Over-amination or dimerization occurs with excess ammonia. Solutions include:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Amino-1-benzofuran-3-one hydrochloride with high purity, and how can reaction conditions be optimized?

- Methodology :

- Synthesis optimization : Use reductive amination or cyclization reactions with benzofuran precursors. Control temperature (e.g., 60–80°C for cyclization) and pH to minimize side products.

- Purification : Employ recrystallization in ethanol/water mixtures or silica gel chromatography. Monitor purity via HPLC (≥95% threshold) and confirm structure using H/C NMR and FTIR (e.g., verifying amine and ketone functional groups) .

- Analytical validation : Cross-reference with spectral databases (e.g., PubChem) and pharmacopeial standards for traceability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-Amino-1-benzofuran-3-one hydrochloride?

- Methodology :

- Spectroscopy : Use H NMR (δ 6.8–7.5 ppm for aromatic protons, δ 4.5–5.5 ppm for NH/HCl), C NMR (carbonyl at ~180 ppm), and FTIR (N–H stretch at 3300–3500 cm) .

- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Validate retention times against certified reference materials .

Q. How does the stability of 5-Amino-1-benzofuran-3-one hydrochloride vary under different pH, temperature, and light exposure conditions?

- Methodology :

- Stability studies : Incubate samples at pH 2–12, 25–60°C, and UV light. Monitor degradation via HPLC and mass spectrometry.

- Storage protocols : Store in airtight, light-resistant containers at –20°C. Avoid aqueous solutions unless buffered (pH 6–7) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of 5-Amino-1-benzofuran-3-one hydrochloride across studies?

- Methodology :

- Systematic review : Compare experimental variables (e.g., cell lines, concentrations, assay protocols) across studies.

- Dose-response profiling : Replicate assays under standardized conditions (e.g., IC determination in triplicate) .

- Meta-analysis : Use computational tools (e.g., R or Python) to identify confounding factors like solvent effects or impurity interference .

Q. How can computational modeling predict the reactivity and interaction mechanisms of 5-Amino-1-benzofuran-3-one hydrochloride with biological targets?

- Methodology :

- DFT calculations : Model electron density maps to identify reactive sites (e.g., amine group nucleophilicity).

- Molecular docking : Simulate binding affinities with proteins (e.g., kinases) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental designs are optimal for studying the adsorption and surface reactivity of 5-Amino-1-benzofuran-3-one hydrochloride in environmental or catalytic applications?

- Methodology :

- Surface adsorption assays : Use quartz crystal microbalance (QCM) or XPS (X-ray photoelectron spectroscopy) to quantify adsorption on silica or polymer surfaces .

- Catalytic studies : Test reactivity under controlled humidity and temperature. Analyze reaction intermediates via GC-MS or in situ IR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for 5-Amino-1-benzofuran-3-one hydrochloride?

- Methodology :

- Solvent screening : Test solubility in DMSO, ethanol, and buffered solutions (pH 4–9) using gravimetric or UV-vis methods.

- Quality control : Compare results against certified reference materials (e.g., LGC Standards) and verify batch-to-batch consistency .

Q. What advanced techniques can elucidate the degradation pathways of 5-Amino-1-benzofuran-3-one hydrochloride under oxidative stress?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.